4-Hydroxy Duloxetine

Descripción general

Descripción

4-Hydroxy Duloxetine is a metabolite of Duloxetine, a serotonin and norepinephrine reuptake inhibitor. Duloxetine is widely used for the treatment of major depressive disorder, generalized anxiety disorder, diabetic peripheral neuropathic pain, fibromyalgia, and chronic musculoskeletal pain . This compound is formed through the hydroxylation of Duloxetine, primarily in the liver.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy Duloxetine involves the hydroxylation of Duloxetine. This can be achieved through various methods, including chemical and enzymatic hydroxylation. One common method involves the use of cytochrome P450 enzymes, which catalyze the hydroxylation of Duloxetine at the 4-position of the aromatic ring .

Industrial Production Methods: Industrial production of this compound typically involves the use of biocatalysts or chemical catalysts to achieve the hydroxylation. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and reaction time. The product is then purified using techniques such as chromatography to obtain high-purity this compound .

Análisis De Reacciones Químicas

Metabolic Pathways and Enzymatic Reactions

4-Hydroxy Duloxetine is formed via oxidative metabolism of duloxetine, primarily mediated by cytochrome P450 (CYP) enzymes, followed by conjugation reactions:

- CYP1A2 is the dominant enzyme in the hydroxylation of duloxetine’s naphthyl ring at the 4-position, yielding this compound .

- CYP2D6 contributes to minor oxidation pathways but becomes significant in CYP1A2-inhibited conditions .

- Glucuronidation of this compound forms its glucuronide conjugate, an inactive metabolite excreted in urine .

Synthetic Routes

This compound is synthesized through multi-step processes involving key intermediates and reagents:

Critical Reaction Conditions

- Temperature : 0–20°C for reduction and oxyalkylation steps .

- Solvents : Methanol, isopropyl alcohol, and ethyl acetate .

- Purification : Chiral resolution using L-(+)-mandelic acid ensures enantiomeric purity .

Back-Conversion Stability

- Plasma Stability : this compound Glucuronide shows no back-conversion to duloxetine under physiological conditions (25°C for 24 hours) .

- Method Validation : LC-MS/MS studies confirm metabolite stability, with <15% deviation in incurred sample reanalysis .

Oxidative Byproducts

- DNA Oxidation : FPG enzyme assays reveal this compound induces oxidative DNA damage in murine models, particularly in liver cells (76–99% increase in comet assay indices at 20–200 mg/kg doses) .

- Protein/Lipid Oxidation : Elevated carbonyl and malondialdehyde levels in brain and liver tissues indicate oxidative stress .

Drug Interaction Potential

- Enzyme Inhibition : Duloxetine inhibits CYP2D6, reducing its own metabolism and increasing this compound levels in poor metabolizers .

- Glucuronidation Interference : Duloxetine competitively inhibits UGT enzymes, delaying this compound glucuronide formation .

Structural and Hazard Data

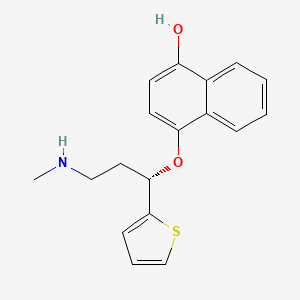

- IUPAC Name : 4-[(1S)-3-(Methylamino)-1-(thiophen-2-yl)propoxy]naphthalen-1-ol .

- Molecular Weight : 313.42 g/mol .

- Hazards : Suspected reproductive toxicity (GHS Category 2) .

This synthesis of data underscores the complexity of this compound’s reactivity, emphasizing its metabolic fate, synthetic accessibility, and stability profile. These findings are critical for optimizing therapeutic use and mitigating adverse effects.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Treatment of Major Depressive Disorder (MDD)

Research indicates that duloxetine, including its metabolite 4-hydroxy duloxetine, is effective in treating MDD. A systematic review of clinical trials showed that duloxetine significantly outperformed placebo in reducing symptoms of depression, with a notable response rate observed at doses of 60 mg/day or higher .

2. Pain Management

Duloxetine has been recognized for its efficacy in managing chronic pain conditions such as fibromyalgia and diabetic neuropathy. Studies suggest that this compound may contribute to these analgesic effects due to its action on serotonin and norepinephrine pathways involved in pain modulation .

Table 1: Summary of Clinical Trials Involving Duloxetine and Its Metabolites

| Study | Population | Dose | Duration | Outcome |

|---|---|---|---|---|

| Goldstein et al., 2004 | Adults with MDD | Duloxetine 60 mg/day | 26 weeks | Significant reduction in depressive symptoms compared to placebo |

| Detke et al., 2004 | Patients with chronic pain | Duloxetine 60-120 mg/day | 10 weeks | Improved pain scores in fibromyalgia patients |

| Rynn et al., 2008 | Outpatients with anxiety | Duloxetine 60 mg/day | 10 weeks | Reduction in anxiety symptoms compared to placebo |

Case Studies

Case Study 1: Efficacy in MDD

A longitudinal study involving patients diagnosed with MDD demonstrated that those treated with duloxetine showed a significantly lower relapse rate compared to those receiving placebo (13.7% vs. 41.8%) over a period of six months . This highlights the potential role of this compound as an active metabolite contributing to sustained therapeutic effects.

Case Study 2: Pain Management

In a cohort study focusing on patients with diabetic neuropathy, administration of duloxetine resulted in a marked improvement in neuropathic pain scores after eight weeks. The study noted that patients reported a significant decrease in pain intensity, correlating with increased levels of both duloxetine and its metabolite, suggesting enhanced efficacy through metabolic pathways involving this compound .

Mecanismo De Acción

4-Hydroxy Duloxetine exerts its effects by inhibiting the reuptake of serotonin and norepinephrine, similar to its parent compound Duloxetine. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and alleviating symptoms of depression and anxiety . The molecular targets include the serotonin transporter (SERT) and the norepinephrine transporter (NET), which are responsible for the reuptake of these neurotransmitters .

Comparación Con Compuestos Similares

- Duloxetine: The parent compound, which is also a serotonin and norepinephrine reuptake inhibitor .

- Venlafaxine: Another serotonin and norepinephrine reuptake inhibitor used for similar indications .

- Desvenlafaxine: A metabolite of Venlafaxine with similar pharmacological properties .

Uniqueness: 4-Hydroxy Duloxetine is unique in its specific hydroxylation at the 4-position, which distinguishes it from other metabolites of Duloxetine. This specific modification can influence its pharmacokinetic properties and its interactions with metabolic enzymes .

Actividad Biológica

4-Hydroxy Duloxetine (4-HD) is a significant metabolite of duloxetine, an antidepressant primarily used for treating major depressive disorder (MDD) and generalized anxiety disorder (GAD). Understanding the biological activity of 4-HD is crucial for evaluating its therapeutic potential and safety profile, particularly in the context of duloxetine's pharmacokinetics and pharmacodynamics.

This compound is characterized by its molecular formula, which reflects its structure as a hydroxylated derivative of duloxetine. The compound has a molecular weight of approximately 495.58 g/mol and is classified as a phase I metabolite of duloxetine, formed through enzymatic processes in the liver.

Biological Activity Overview

The biological activity of 4-HD can be assessed through various mechanisms, including its effects on neurotransmitter reuptake inhibition, genotoxicity, and oxidative stress.

1. Neurotransmitter Reuptake Inhibition

Duloxetine, and by extension its metabolite 4-HD, primarily functions as a serotonin-norepinephrine reuptake inhibitor (SNRI). Studies indicate that while 4-HD does not significantly contribute to the pharmacologic activity of duloxetine, it may still exhibit some level of reuptake inhibition.

- Serotonin and Norepinephrine : Duloxetine has been shown to enhance serotonin and norepinephrine levels in synaptic clefts, which is pivotal for its antidepressant effects. Although 4-HD's specific contribution remains under investigation, it may still play a role in modulating these neurotransmitters.

2. Genotoxicity and Oxidative Stress

Research has highlighted potential genotoxic effects associated with duloxetine treatment. A study demonstrated that exposure to duloxetine resulted in DNA damage in mouse brain and liver cells, with significant increases in oxidized proteins observed at various time points post-exposure .

- DNA Damage : The study found that higher doses of duloxetine led to increased DNA damage markers in both brain and liver tissues. This raises concerns about the safety profile of duloxetine and its metabolites like 4-HD.

| Dose (mg/kg) | Brain Damage (%) | Liver Damage (%) |

|---|---|---|

| 2 | 50 | 76 |

| 20 | 80 | 99 |

| 200 | 135 | 99 |

Clinical Case Studies

Several clinical studies have evaluated the efficacy and safety of duloxetine, indirectly providing insights into the role of its metabolites like 4-HD.

Case Study: Efficacy in Major Depressive Disorder

A long-term study involving duloxetine treatment showed a lower relapse frequency compared to placebo (13.7% vs. 41.8%) over a period of 26 weeks . While direct data on 4-HD was not available, these findings suggest that metabolites may influence overall therapeutic outcomes.

Case Study: Parkinson's Disease

In patients with Parkinson's disease receiving duloxetine, significant improvements were observed across various scales measuring depression and motor function . This indicates that the therapeutic effects of duloxetine—and potentially its metabolites—extend beyond depression management.

Pharmacokinetics

The pharmacokinetic profile of duloxetine indicates that it undergoes extensive metabolism in the liver, leading to the formation of several metabolites including 4-HD. Studies have shown that co-administration with certain substances can alter the pharmacokinetics of duloxetine, impacting both its efficacy and safety .

Propiedades

IUPAC Name |

4-[(1S)-3-(methylamino)-1-thiophen-2-ylpropoxy]naphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2S/c1-19-11-10-17(18-7-4-12-22-18)21-16-9-8-15(20)13-5-2-3-6-14(13)16/h2-9,12,17,19-20H,10-11H2,1H3/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRRXQCXSBONKPD-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(C1=CC=CS1)OC2=CC=C(C3=CC=CC=C32)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCC[C@@H](C1=CC=CS1)OC2=CC=C(C3=CC=CC=C32)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40652603 | |

| Record name | 4-[(1S)-3-(Methylamino)-1-(thiophen-2-yl)propoxy]naphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

662149-13-5 | |

| Record name | 4-[(1S)-3-(Methylamino)-1-(2-thienyl)propoxy]-1-naphthalenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=662149-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(1S)-3-(Methylamino)-1-(thiophen-2-yl)propoxy]naphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the role of 4-Hydroxy Duloxetine in the metabolism of Duloxetine?

A1: this compound is a major metabolite of the drug Duloxetine, a serotonin and norepinephrine reuptake inhibitor used to treat depression and other conditions. Duloxetine is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, with CYP2D6 and CYP1A2 playing significant roles [, , , ]. this compound is formed through the hydroxylation of Duloxetine, primarily by CYP1A2 [, ]. This metabolite is further metabolized, mainly through conjugation reactions, and excreted primarily in urine [, ].

Q2: Have any analytical methods been developed to quantify this compound in biological samples?

A2: Yes, several analytical methods, primarily utilizing high-performance liquid chromatography (HPLC) coupled with various detection techniques, have been developed for the quantification of this compound in biological matrices like plasma, urine, and liver microsomes [, , , , ]. These methods often involve a separation step on a reverse-phase C18 column followed by detection using UV, fluorescence, or mass spectrometry.

Q3: Can co-administration of other substances affect the pharmacokinetics of Duloxetine and this compound?

A4: Yes, studies have shown that substances like propolis, a popular functional food, can affect the pharmacokinetics of Duloxetine and this compound. Propolis has been shown to inhibit CYP1A2, one of the main enzymes responsible for Duloxetine metabolism to this compound []. Consequently, co-administration of propolis with Duloxetine could potentially lead to increased exposure to Duloxetine and decreased levels of this compound, impacting the drug's efficacy and safety profile [].

Q4: How is this compound typically detected and characterized in research settings?

A5: this compound is typically detected and characterized using a combination of techniques. After separation by HPLC, its presence is confirmed by comparing its retention time with that of a synthetic standard []. Further structural confirmation is achieved through spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) [, , ]. These techniques provide detailed information about the molecule's structure and confirm its identity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.